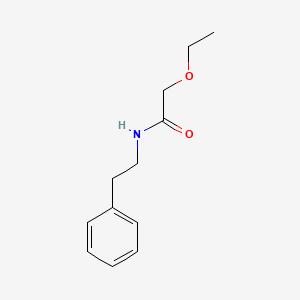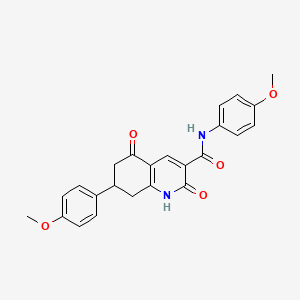
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran ring, a trifluoromethylphenyl group, and a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the trifluoromethylphenyl group via a Friedel-Crafts alkylation. The final step involves the formation of the triazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazine core can produce triaminobenzene derivatives.
Applications De Recherche Scientifique
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activities, such as anti-tumor and anti-viral properties, are of interest for drug development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the trifluoromethylphenyl group can enhance binding affinity to proteins. The triazine core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1-benzothiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-indol-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the benzofuran ring, which imparts distinct electronic and steric effects. This can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H12F3N5O |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
6-(1-benzofuran-2-yl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)11-5-3-6-12(9-11)23-17-25-15(24-16(22)26-17)14-8-10-4-1-2-7-13(10)27-14/h1-9H,(H3,22,23,24,25,26) |
Clé InChI |
DYIHZMFYIVVZRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)

![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)


![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)

![4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B14939873.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939880.png)
![1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B14939884.png)
